molecular formula C7H9NO3 B12114349 N-(furan-2-ylmethyl)-2-hydroxyacetamide

N-(furan-2-ylmethyl)-2-hydroxyacetamide

Cat. No.: B12114349
M. Wt: 155.15 g/mol
InChI Key: RTUPLMBVXCGYMG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-hydroxyacetamide is an organic compound that features a furan ring attached to a hydroxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)-2-hydroxyacetamide can be synthesized through the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction typically involves the use of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized for time, solvent, and substrate amounts to achieve good yields .

Industrial Production Methods

This method is advantageous due to its efficiency and the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxyacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various furan derivatives, alcohols, amines, and substituted hydroxyacetamides .

Scientific Research Applications

N-(furan-2-ylmethyl)-2-hydroxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-hydroxyacetamide exerts its effects involves interactions with specific molecular targets. The furan ring and hydroxyacetamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate

Uniqueness

N-(furan-2-ylmethyl)-2-hydroxyacetamide is unique due to its specific combination of a furan ring and a hydroxyacetamide group. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-7(10)8-4-6-2-1-3-11-6/h1-3,9H,4-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUPLMBVXCGYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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